5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid
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Description
5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid, also known as DMSO2-HEBA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and has been extensively studied due to its potential applications in various fields of research.
Scientific Research Applications
Supramolecular Organic Salts
Research on hydrogen bonding involving 2-aminoheterocyclic compounds and carboxylic acid derivatives, such as 5,7-dimethyl-1,8-naphthyridine-2-amine, has contributed to the understanding of binding mechanisms with carboxylic acid derivatives. This study showcases the preparation of anhydrous and hydrous multicomponent adducts and examines their crystalline forms, focusing on the stabilization of supramolecular architectures of salts through non-covalent interactions (Jin et al., 2011).
Biosynthesis of Natural Products
The biosynthesis of AHBA-derived natural products, including a family of ansamycins, saliniketals, and mitomycins, is explored. This comprehensive review covers molecular genetics, chemical, and biochemical perspectives on the biosynthesis pathways and structures of these natural products (Kang et al., 2012).
Electrochemical Behavior
A study on the electrochemical reduction of various benzoic acids, including 2-hydroxy-5-azo-benzoic acid, provides insights into the impact of substituents and pH on their electrochemical behavior. The proposed mechanism for the reduction process, leading to the formation of 5-amino salicylic acid, reveals important aspects of their electrochemical characteristics (Mandić et al., 2004).
Prenylated Benzoic Acids
Investigating the leaves of Rapanea myricoides, researchers identified two diprenylated benzoic acids, contributing to the understanding of natural product synthesis and structural characterizations of these compounds (Blunt et al., 1998).
Synthesis of Key Intermediates
The industrial process scale-up for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate in manufacturing SGLT2 inhibitors, demonstrates a practical and cost-effective approach. This study emphasizes the importance of this intermediate in the context of diabetes therapy (Zhang et al., 2022).
Biological Activity of Complexes
Research on the synthesis and characterization of a benzoic acid derivative and its Cd(II) complex illustrates the potential biological activities, such as antifungal and antibacterial properties, of these compounds. This study contributes to the field of medicinal chemistry and drug development (Jaber et al., 2021).
properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-(2-hydroxyethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)8-3-4-10(12-5-6-14)9(7-8)11(15)16/h3-4,7,12,14H,5-6H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUSSPCTEKRTSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407000 |
Source
|
Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |
CAS RN |
91431-32-2 |
Source
|
Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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